molecular formula C19H23NO4 B253325 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide

3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide

Cat. No. B253325
M. Wt: 329.4 g/mol
InChI Key: RTPCXGKZUZSHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC).

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide is through its selective inhibition of sGC. sGC is an enzyme that plays a crucial role in the regulation of vascular tone and blood pressure. By inhibiting sGC, BAY 73-6691 increases the levels of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its effect on sGC. This compound has shown to improve pulmonary vascular resistance and cardiac output in patients with pulmonary hypertension. Additionally, it has also been studied for its potential use in treating erectile dysfunction by improving blood flow to the penis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide in lab experiments is its specificity towards sGC. This compound is a selective inhibitor of sGC, which reduces the risk of off-target effects. However, the limitations of using BAY 73-6691 include its low solubility and potential toxicity at higher concentrations.

Future Directions

There are several potential future directions for the research on 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide. One of the significant areas of research is in the development of more effective and efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to explore the potential applications of this compound in treating other cardiovascular diseases and disorders. Furthermore, the potential use of BAY 73-6691 in combination with other drugs for improved efficacy and reduced toxicity should also be investigated.

Synthesis Methods

The synthesis of 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide involves the reaction of 4-ethoxyaniline with 3-(2-ethoxyethoxy)benzoyl chloride in the presence of a base. The final product is obtained by purification through column chromatography. The yield of the synthesis process is approximately 50%.

Scientific Research Applications

3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide has potential applications in various scientific research fields. One of the significant areas of research is in the treatment of cardiovascular diseases. This compound has shown promising results in treating pulmonary hypertension, heart failure, and other cardiovascular diseases. Additionally, it has also been studied for its potential use in treating erectile dysfunction.

properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide

InChI

InChI=1S/C19H23NO4/c1-3-22-12-13-24-18-7-5-6-15(14-18)19(21)20-16-8-10-17(11-9-16)23-4-2/h5-11,14H,3-4,12-13H2,1-2H3,(H,20,21)

InChI Key

RTPCXGKZUZSHEC-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC

Origin of Product

United States

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